molecular formula C10H9ClO2 B11901397 4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl- CAS No. 37674-74-1

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-

Cat. No.: B11901397
CAS No.: 37674-74-1
M. Wt: 196.63 g/mol
InChI Key: USFKUIJPHNSYGN-UHFFFAOYSA-N
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Description

6-Chloro-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 6-Chloro-2-methylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methylchroman-4-one quinone.

    Reduction: Formation of 6-chloro-2-methylchroman-4-ol.

    Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .

Comparison with Similar Compounds

6-Chloro-2-methylchroman-4-one can be compared with other chromanone derivatives:

    Chroman-4-one: Lacks the chlorine and methyl substituents, leading to different biological activities.

    6-Hydroxy-2-methylchroman-4-one: The hydroxyl group at the 6th position imparts different chemical reactivity and biological properties.

    2,3-Dihydro-2-methylchroman-4-one: The absence of the double bond between C2 and C3 results in different structural and functional characteristics.

These comparisons highlight the unique features of 6-Chloro-2-methylchroman-4-one, such as its specific substituents and their impact on its chemical and biological behavior.

Properties

CAS No.

37674-74-1

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3

InChI Key

USFKUIJPHNSYGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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